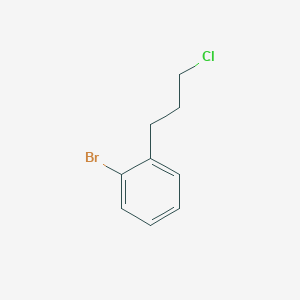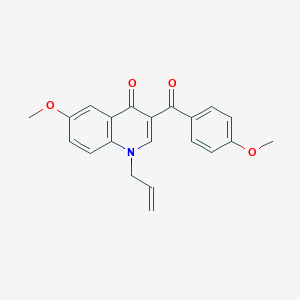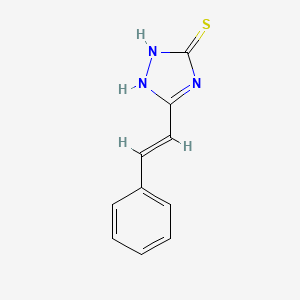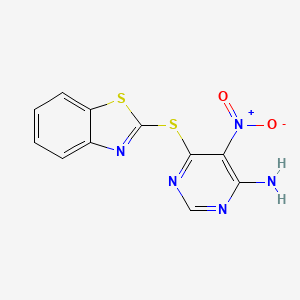![molecular formula C18H20N4O2S2 B2820434 3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 380436-89-5](/img/structure/B2820434.png)
3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule, likely containing a triazole ring and a sulfonamide group based on its name . It’s worth noting that sulfonamides are a significant class of compounds in medicinal chemistry, known for their antibiotic properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule . For example, the triazole ring might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include solubility, melting point, boiling point, and others .科学的研究の応用
Fluorescent Molecular Probes
The compound of interest has been utilized in the development of fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence correlated with the solvent polarity parameter ET (30). Their fluorescence-environment dependence, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shift make them valuable for creating ultrasensitive fluorescent molecular probes. These probes can be employed to study various biological events and processes (Diwu et al., 1997).
Molecular Rearrangements in Organic Chemistry
Research has shown that structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert when heated, with the equilibrium position dependent on the electronic properties of the R-substituent. This property has significant implications in organic synthesis, particularly for creating specific triazole-based compounds with applications in various fields, including pharmaceuticals (L'abbé et al., 1990).
Synthesis and Reaction Features of Aromatic Sulfones
In a study exploring acid-catalyzed condensation processes, the compound 4-tert-butyl-2,6-dimethylbenzenesulfonamide showed potential in synthesizing symmetric and asymmetric aromatic sulfones. This finding opens up new possibilities in the synthesis of in-demand organic compounds, highlighting the compound's role in advancing synthetic chemistry (Paromov et al., 2022).
Inhibition of Tumor-Associated Isozyme IX
Research involving the synthesis and study of halogenated sulfonamides, including the compound , has shown promising results in inhibiting tumor-associated isozyme carbonic anhydrase IX. This discovery could lead to the development of novel antitumor agents (Ilies et al., 2003).
Sulfonamide Derivatives in Antitumor Activities
A study focusing on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, including the compound , has revealed its potential in antitumor activities. This research highlights its possible application in developing new therapeutic agents (Fahim & Shalaby, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-(2,6-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-12-7-5-8-13(2)16(12)22-17(19-20-18(22)25)14-9-6-10-15(11-14)26(23,24)21(3)4/h5-11H,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAWEQLYSSTQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2820353.png)

![2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2820357.png)



![6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820365.png)


![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2820371.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B2820374.png)
